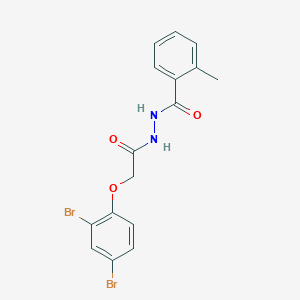
N'-((2,4-Dibromophenoxy)acetyl)-2-methylbenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-((2,4-Dibromophenoxy)acetyl)-2-methylbenzohydrazide is a chemical compound with a complex structure, characterized by the presence of bromine atoms and a benzohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-((2,4-Dibromophenoxy)acetyl)-2-methylbenzohydrazide typically involves the reaction of 2,4-dibromophenol with chloroacetic acid to form 2,4-dibromophenoxyacetic acid. This intermediate is then reacted with hydrazine to produce the corresponding hydrazide. Finally, the hydrazide is acylated with 2-methylbenzoyl chloride to yield N’-((2,4-Dibromophenoxy)acetyl)-2-methylbenzohydrazide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N’-((2,4-Dibromophenoxy)acetyl)-2-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N’-((2,4-Dibromophenoxy)acetyl)-2-methylbenzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-((2,4-Dibromophenoxy)acetyl)-2-methylbenzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(2,4-Dibromophenoxy)acetyl]-2-methoxybenzohydrazide
- N’-[(2,4-dibromophenoxy)acetyl]-2-iodobenzohydrazide
Uniqueness
N’-((2,4-Dibromophenoxy)acetyl)-2-methylbenzohydrazide is unique due to its specific substitution pattern and the presence of both bromine atoms and a benzohydrazide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C16H14Br2N2O3 |
|---|---|
Poids moléculaire |
442.10 g/mol |
Nom IUPAC |
N'-[2-(2,4-dibromophenoxy)acetyl]-2-methylbenzohydrazide |
InChI |
InChI=1S/C16H14Br2N2O3/c1-10-4-2-3-5-12(10)16(22)20-19-15(21)9-23-14-7-6-11(17)8-13(14)18/h2-8H,9H2,1H3,(H,19,21)(H,20,22) |
Clé InChI |
PXTXQOKISRVWTC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=O)NNC(=O)COC2=C(C=C(C=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11995453.png)

![N-benzyl-2-[8-(benzylamino)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide](/img/structure/B11995471.png)

![5-(4-chlorophenyl)-4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11995483.png)

![3-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11995501.png)
![4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11995509.png)


![3-Aminodibenzo[b,d]furan-2-ol](/img/structure/B11995534.png)

